molecular formula C10H13NO3 B11792330 Methyl 6-ethoxy-5-methylnicotinate

Methyl 6-ethoxy-5-methylnicotinate

Cat. No.: B11792330
M. Wt: 195.21 g/mol
InChI Key: AIQBMHUOMPIOPF-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-5-methylnicotinate is a chemical compound with the molecular formula C10H13NO3 It is a derivative of nicotinic acid and belongs to the class of nicotinates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethoxy-5-methylnicotinate typically involves the esterification of 6-ethoxy-5-methylnicotinic acid with methanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions at a temperature range of 80-100°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-5-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-ethoxy-5-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-5-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. The compound may also interact with cellular receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethoxy-5-methylnicotinate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

Methyl 6-ethoxy-5-methylnicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Ethoxy Group: Present at the sixth position of the pyridine ring.
  • Methyl Group: Located at the fifth position.

This unique substitution pattern may influence its chemical reactivity and biological interactions.

The biological activity of this compound is believed to involve:

  • Enzyme Modulation: The compound may interact with various enzymes, influencing metabolic pathways and cellular functions.
  • Receptor Binding: It potentially binds to specific receptors involved in inflammation and metabolic regulation, thereby modulating physiological responses.

Research indicates that this compound may impact pathways related to oxidative stress and inflammation, contributing to its therapeutic potential in various medical applications.

Antimicrobial Properties

This compound has been studied for its antimicrobial effects. Preliminary studies suggest it exhibits activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as those involving prostaglandins and nitric oxide synthase.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
  • Inflammation Reduction : In vitro experiments demonstrated that treatment with this compound led to decreased levels of inflammatory markers in cell cultures exposed to inflammatory stimuli.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant reduction in bacterial growth
Anti-inflammatoryDecreased cytokine production
Enzyme modulationAltered activity of metabolic enzymes

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 6-ethoxy-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-9-7(2)5-8(6-11-9)10(12)13-3/h5-6H,4H2,1-3H3

InChI Key

AIQBMHUOMPIOPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1C)C(=O)OC

Origin of Product

United States

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